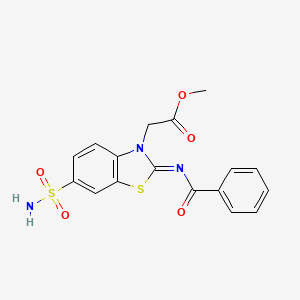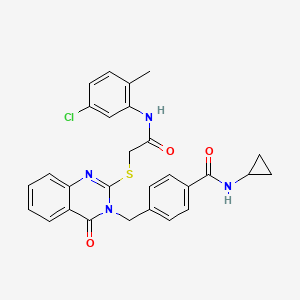![molecular formula C19H24ClN3O2 B2391747 tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate CAS No. 1042768-01-3](/img/structure/B2391747.png)
tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate
Descripción general
Descripción
This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The compound also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of the chlorophenyl group indicates that this compound may have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrazole ring, and a chlorophenyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the piperidine and pyrazole rings, as well as the chlorophenyl group. The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and pyrazole rings could potentially influence its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Organic Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : The compound serves as a crucial intermediate in synthesizing biologically active molecules. For instance, it is used in the synthesis of crizotinib, a drug for treating non-small cell lung cancer. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).
Intermediate for Anticancer Drugs : Another study highlights the compound as an important intermediate for small molecule anticancer drugs. The research outlines a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, showcasing its significance in developing PI3K/AKT/mTOR pathway inhibitors, crucial for cancer therapeutics (Zhang et al., 2018).
Material Science Applications
- Novel Pyrazole Carboxamide Derivatives : Research into pyrazole carboxamide derivatives with piperazine moiety for potential material science applications. The study involves synthesis and X-ray structure characterization, contributing to material science by providing new compounds with distinct physical properties for further exploration (Lv et al., 2013).
Pharmacological Studies
- Cannabinoid Receptor Antagonists : Studies on pyrazole derivatives, including variations of the tert-butyl group, focus on their role as cannabinoid receptor antagonists. These compounds have potential therapeutic applications in treating disorders related to cannabinoid receptor dysregulation, such as obesity, addiction, and chronic pain. For example, structural-activity relationship studies have identified specific pyrazole derivatives as potent CB1 receptor antagonists, offering insights into designing new therapeutics (Lan et al., 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-19(2,3)25-18(24)23-10-8-14(9-11-23)17-12-16(21-22-17)13-4-6-15(20)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUYSGSVKPEWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


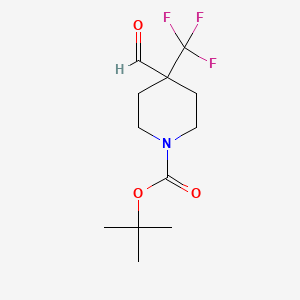
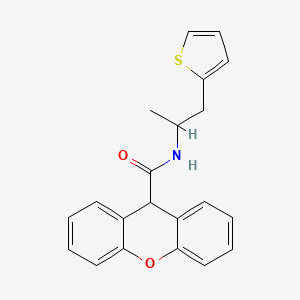
![1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2391668.png)
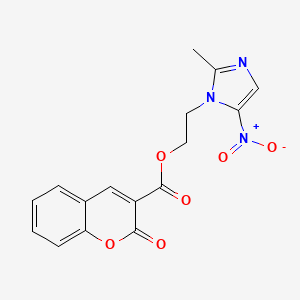
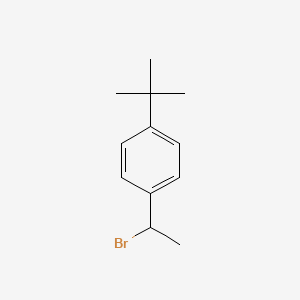
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2391675.png)
![1-(3,4-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2391676.png)
![1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2391678.png)
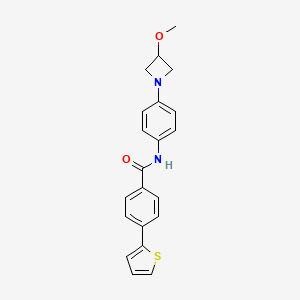
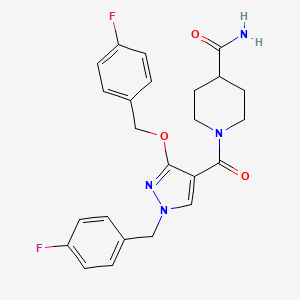
![6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391681.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2391682.png)
